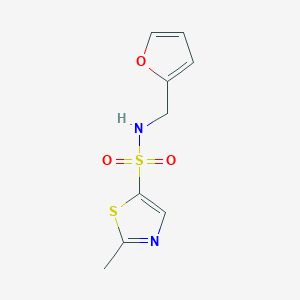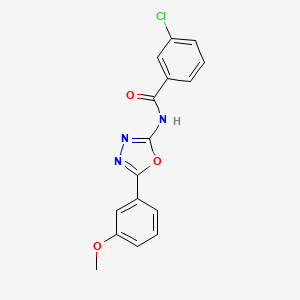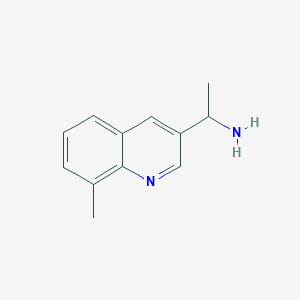![molecular formula C15H14BrN3OS B2695211 N-(4-bromo-2-methylphenyl)-2-[(prop-2-yn-1-yl)(1,3-thiazol-2-yl)amino]acetamide CAS No. 1394781-03-3](/img/structure/B2695211.png)
N-(4-bromo-2-methylphenyl)-2-[(prop-2-yn-1-yl)(1,3-thiazol-2-yl)amino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-methylphenyl)-2-[(prop-2-yn-1-yl)(1,3-thiazol-2-yl)amino]acetamide, also known as BPTAA, is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. BPTAA is a thiazole derivative that has been synthesized using a variety of methods.
作用機序
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-[(prop-2-yn-1-yl)(1,3-thiazol-2-yl)amino]acetamide is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-(4-bromo-2-methylphenyl)-2-[(prop-2-yn-1-yl)(1,3-thiazol-2-yl)amino]acetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using standard laboratory techniques. This compound has also been shown to have low toxicity, making it a safe compound for use in lab experiments. However, there are also limitations to using this compound in lab experiments. This compound has poor solubility in water, which can make it difficult to work with in aqueous solutions. In addition, this compound has a relatively short half-life, which can limit its effectiveness in certain experiments.
将来の方向性
There are several future directions for research on N-(4-bromo-2-methylphenyl)-2-[(prop-2-yn-1-yl)(1,3-thiazol-2-yl)amino]acetamide. One area of research could focus on improving the solubility of this compound in water, which would make it easier to work with in aqueous solutions. Another area of research could focus on developing more effective methods for delivering this compound to cancer cells, such as encapsulating it in nanoparticles. Additionally, future research could explore the potential of this compound as a treatment for other diseases, such as neurodegenerative diseases and autoimmune disorders.
In conclusion, this compound is a thiazole derivative that has gained attention in scientific research due to its potential applications in medicinal chemistry. This compound has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for cancer treatment. This compound has several advantages for lab experiments, but also has limitations that need to be addressed. Future research on this compound could focus on improving its solubility, developing more effective delivery methods, and exploring its potential for treating other diseases.
合成法
N-(4-bromo-2-methylphenyl)-2-[(prop-2-yn-1-yl)(1,3-thiazol-2-yl)amino]acetamide can be synthesized using several methods, including the reaction of 4-bromo-2-methylbenzoyl chloride with 2-aminomethylthiazole followed by reaction with propargylamine. Another method involves the reaction of 4-bromo-2-methylbenzoic acid with 2-aminomethylthiazole followed by reaction with propargylamine. Both methods result in the formation of this compound as a white crystalline solid.
科学的研究の応用
N-(4-bromo-2-methylphenyl)-2-[(prop-2-yn-1-yl)(1,3-thiazol-2-yl)amino]acetamide has been studied for its potential applications in medicinal chemistry. It has been shown to have anti-inflammatory and anti-cancer properties. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-[prop-2-ynyl(1,3-thiazol-2-yl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3OS/c1-3-7-19(15-17-6-8-21-15)10-14(20)18-13-5-4-12(16)9-11(13)2/h1,4-6,8-9H,7,10H2,2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNYHBMGEIDVCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CN(CC#C)C2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

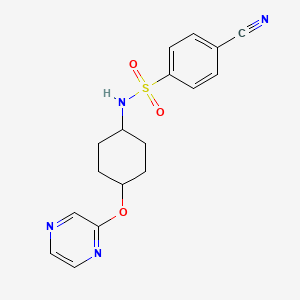
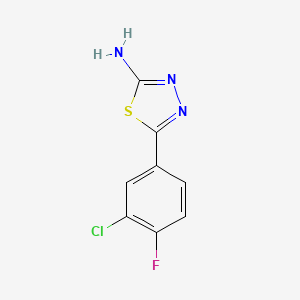
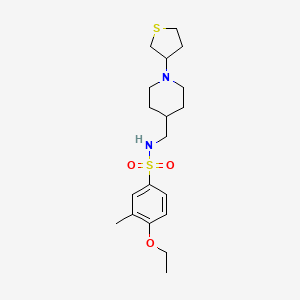

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one](/img/structure/B2695134.png)
![[2-(4-Chloroanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2695135.png)
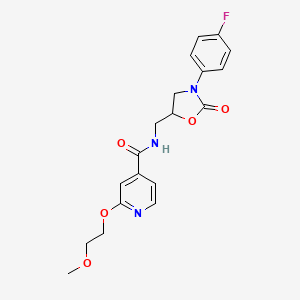
![ethyl 2-(4,6-dioxo-3-phenyl-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2695139.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-methoxybenzamide](/img/structure/B2695144.png)
